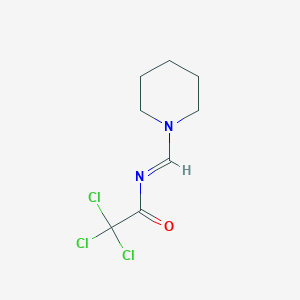
Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- is a chemical compound with the molecular formula C2H2Cl3NO It is known for its unique structure, which includes a trichloroacetamide group and a piperidinylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- typically involves the reaction of trichloroacetyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cl}_3\text{C-COCl} + \text{C}5\text{H}{11}\text{N} \rightarrow \text{Cl}_3\text{C-CO-N}(\text{C}5\text{H}{10}) ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloroacetamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The piperidinylmethylene group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Trichloroacetamide: Shares the trichloroacetamide group but lacks the piperidinylmethylene group.
2,2,2-Trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide: Contains a similar trichloroacetamide structure with additional functional groups.
Uniqueness
Acetamide, 2,2,2-trichloro-N-(1-piperidinylmethylene)- is unique due to the presence of both the trichloroacetamide and piperidinylmethylene groups
Properties
CAS No. |
62026-61-3 |
|---|---|
Molecular Formula |
C8H11Cl3N2O |
Molecular Weight |
257.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(piperidin-1-ylmethylidene)acetamide |
InChI |
InChI=1S/C8H11Cl3N2O/c9-8(10,11)7(14)12-6-13-4-2-1-3-5-13/h6H,1-5H2 |
InChI Key |
JMRXPEJCAYBVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5,6-Tetrahydro-2H-2,6-ethanonaphtho[1,2-b][1,4]dioxonine](/img/structure/B14540040.png)

![3-(Pyridin-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14540055.png)
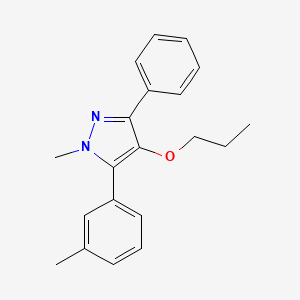
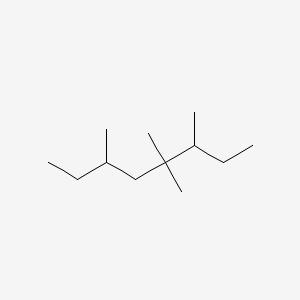
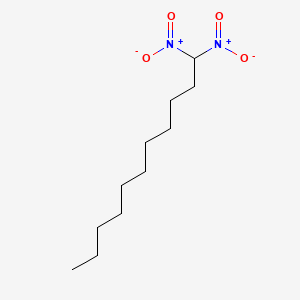

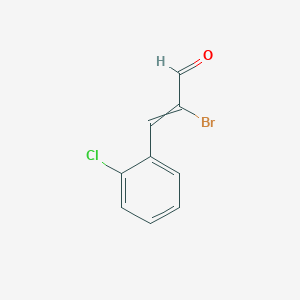


![4-[(5-Chloro-3-methylpyridin-2-yl)oxy]phenol](/img/structure/B14540108.png)
![1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]-](/img/structure/B14540109.png)

